molecular formula C3H7NNaS2+ B093518 Dibam CAS No. 128-04-1

Dibam

Cat. No. B093518
CAS RN: 128-04-1
M. Wt: 144.22 g/mol
InChI Key: VMSRVIHUFHQIAL-UHFFFAOYSA-M
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Description

Dibam is a chemical compound that has been studied for its potential applications in laboratory experiments. It is a colorless, odorless, and tasteless liquid that is soluble in water and has a molecular weight of 89.08 g/mol. This compound is also known as 1,3-dibromo-2-propanol, and its chemical structure is C3H7Br2O. It is a versatile compound that has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and drug development.

Scientific Research Applications

  • Spectrophotometric Determination of Dithiocarbamates :

    • Malik and Rao (1990) developed a procedure for determining dithiocarbamates, including Dibam, in microgram quantities. This method, which involves converting them into selenium dithiocarbamate complexes, is sensitive and can be used for determining dithiocarbamates in commercial samples and synthetic mixtures【Malik & Rao, 1990】(Malik & Rao, 1990).
  • Transmission Spectra Research in the Terahertz Region :

    • Wei Yu-lin's (2012) research focused on the transmission spectra of this compound in the terahertz region. The study used terahertz time-domain spectroscopy (THz-TDS) to obtain the absorption and refractive spectra of this compound, contributing to the pesticide fingerprint database. This research is significant for identifying and analyzing chemical substances, including this compound, for applications in safety detection, medicine analysis, and food safety【Wei Yu-lin, 2012】(Wei Yu-lin, 2012).
  • Lipid Metabolism-Disrupting Effects of Diisobutyl Adipate (DIBA) :

    • A 2023 study by Wei et al. assessed the impact of Diisobutyl adipate (DIBA), a non-phthalate plasticizer, on cellular homeostasis. The study integrated in silico and in vitro approaches to demonstrate that DIBA exposure might disturb intracellular lipid metabolism homeostasis by targeting the PPARγ pathway. This research is crucial for understanding the potential health risks associated with DIBA exposure【Wei et al., 2023】(Wei et al., 2023).
  • Distributed Borrowing Addressing Scheme for ZigBee/IEEE 802.15.4 Wireless Sensor Networks :

    • Park et al. (2009) proposed a distributed borrowing addressing (DIBA) scheme to solve address assignment problems in ZigBee/IEEE 802.15.4 wireless sensor networks. This scheme involves borrowing addresses from neighboring nodes for newly entering nodes, improving network or sensing coverage with minimal overhead. This study demonstrates the application of DIBA in the context of wireless sensor networks【Park et al., 2009】(Park et al., 2009).
  • DIBA A Novel Distributed Incentive Protocol for P2P File Sharing Systems

    :

    • In 2009, Lu Han-cheng developed DIBA, a distributed incentive protocol for peer-to-peer (P2P) file sharing systems. This protocol was designed to provide incentives for nodes to cooperate, thereby improving the overall utility of the system. The study highlights the application of DIBA in enhancing the efficiency of P2P networks and defending against selfish attacks【Lu Han-cheng, 2009】(Lu Han-cheng, 2009).

Mechanism of Action

Target of Action

Sodium dimethyldithiocarbamate (Dibam) is a widely used heavy metal chelating agent . It primarily targets heavy metals in the environment, capturing and removing them . This makes this compound particularly useful in waste water streams and soil remediation applications .

Mode of Action

The mode of action for this compound is associated with the release of carbon disulfide (CS2), a causative agent for peripheral neuropathy . It acts by interfering with the function of lipoic acid . This compound is effective over a wide pH range and provides nearly complete precipitation of metals even in the presence of other chelating or sequestering agents .

Biochemical Pathways

The principal glucose oxidation pathway of the fungus Fusarium oxysporum f. sp. lycopersici, which is affected by this compound, was found to be the pentose cycle .

Pharmacokinetics

Sodium dimethyldithiocarbamate trihydrate (SDDCT) is the main metabolite of disulfiram, an aldehyde dehydrogenase inhibitor . It acts as a chelating agent and is highly used to mobilize toxic metals from human tissues and experimental animals . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability of this compound.

Result of Action

The main effect of this compound is to delay the complete oxidation of glucose to CO2 . It interferes with biosynthetic activities rather than enzymes of catabolic pathways . In the concentration range between 0.5 to 10.0×10-2 M this compound, dose-response curves were bimodal with respect to spore germination, colony development, and CO2 production .

Action Environment

This compound is highly effective at capturing and removing metals from the environment . It is particularly useful as a metal precipitating agent for waste water streams and soil remediation applications . Its effectiveness is observed over a wide pH range . .

properties

IUPAC Name

sodium;N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSRVIHUFHQIAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaS2
Source PubChem
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DSSTOX Substance ID

DTXSID6027050
Record name Sodium dimethyldithiocarbamate
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Molecular Weight

143.21 g/mol
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Physical Description

Crystals or liquid. Becomes anhydrous at 266 °F. (NTP, 1992), Liquid, 40% aqueous solution: Yellow liquid; [HSDB] Off-white to cream colored flakes; [MSDSonline]
Record name SODIUM DIMETHYLDITHIOCARBAMATE
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Record name Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
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Solubility

Miscible with water
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Density

1.43 g/mL at 20 °C
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Color/Form

Yellow liquid (40% w/w aqueous solution)

CAS RN

128-04-1, 72140-17-1
Record name SODIUM DIMETHYLDITHIOCARBAMATE
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Record name Sodium dimethyldithiocarbamate
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Record name Carbamic acid, dimethyldithio-, sodium salt, dihydrate
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Record name Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
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Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Melting Point

110 °C
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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